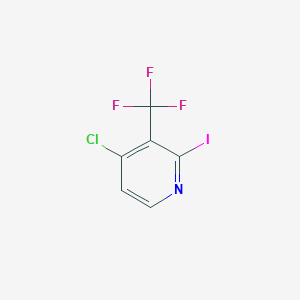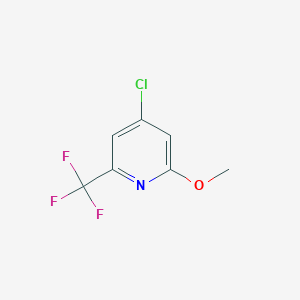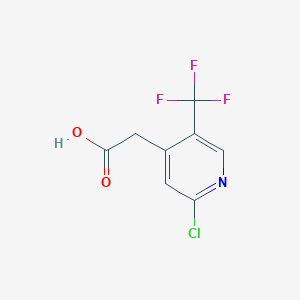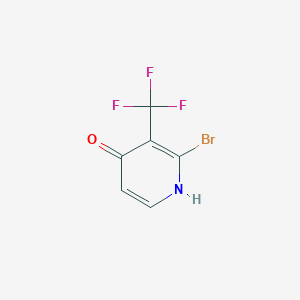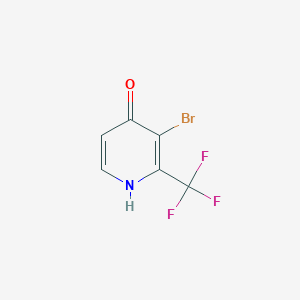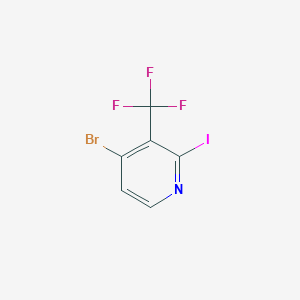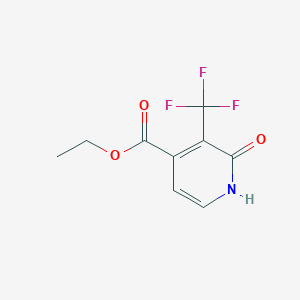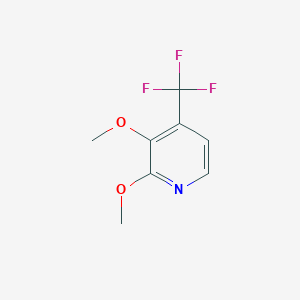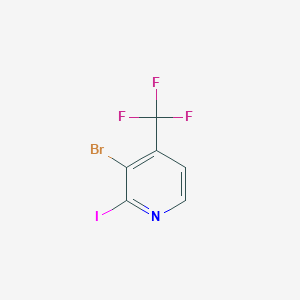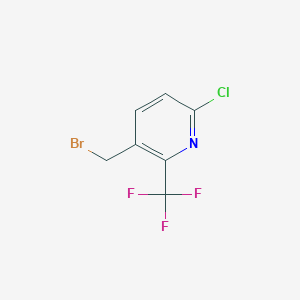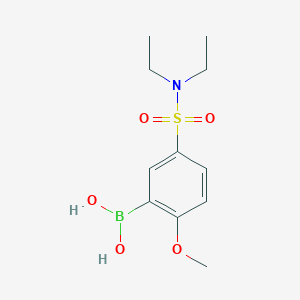
(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid
Übersicht
Beschreibung
“(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H18BNO5S . It is used in various chemical reactions and has several applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” is complex and unique. It contains two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .
Chemical Reactions Analysis
“(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” is used in various chemical reactions. Boronic acids, including this compound, are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid” include a molecular weight of 287.14 g/mol . More detailed information about its physical and chemical properties was not found in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
1. Fluorescence Quenching and Conformational Studies
- Fluorescence Quenching of Boronic Acid Derivatives: Studies on boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in alcohol environments reveal insights into fluorescence quenching phenomena. This research suggests the presence of different conformers and the formation of intermolecular and intramolecular hydrogen bonding, which could be analogous to the behavior of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid (Geethanjali et al., 2015).
2. Synthesis and Chemical Properties of Boronic Acid Derivatives
- Formation of Tetraarylpentaborates: Research shows that reactions of certain arylboronic acids can form complex structures like tetraarylpentaborates. This area of study could be relevant for (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid in understanding its potential for forming complex molecular structures (Nishihara et al., 2002).
3. Multifunctional Compounds and Hydrogen Bonding
- Structural Study of Multifunctional Compounds: A study on the structure of multifunctional compounds involving boronic acids and aminophosphonic acids highlights the potential for (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid to be used in similar multifunctional contexts, offering opportunities for diverse applications (Zhang et al., 2017).
4. Food Technology Applications
- Specific Reduction of Fructose: Boronic acids' ability to form esters with diol structures has been investigated for the reduction of fructose in food matrices, an application that could be explored for (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid (Pietsch & Richter, 2016).
5. Catalysis and Chemical Synthesis
- Boronic Acid Catalysis: Research demonstrates the use of boronic acids as catalysts, emphasizing their role in activating hydroxy functional groups for various organic reactions. This could be relevant for catalytic applications of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid (Hall, 2019).
6. Biomedical Applications
- Drug Delivery Systems: A study on polymeric carriers for boronic acid-containing drugs suggests potential biomedical applications for (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid in drug delivery and therapeutics (Kim et al., 2020).
7. Sensing and Detection
- Boronic Acid Sensors: Boronic acids have been used in the development of sensors for various biological and chemical substances. Research on boronic acid sensors for carbohydrates, L-dopamine, and other substances could guide the use of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid in sensing applications (Huang et al., 2012).
Zukünftige Richtungen
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have seen recent advances in their synthesis . This suggests that there may be future research and development in the synthesis and application of compounds like “(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid”.
Eigenschaften
IUPAC Name |
[5-(diethylsulfamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUMZSLKWCXUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





